molecular formula C19H22ClN5O2 B2518439 N-(2-(5-(4-chlorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)pivalamide CAS No. 922108-97-2

N-(2-(5-(4-chlorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)pivalamide

Katalognummer: B2518439
CAS-Nummer: 922108-97-2
Molekulargewicht: 387.87
InChI-Schlüssel: WGTVHHFZWRUDFY-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-(2-(5-(4-chlorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)pivalamide is a pyrazolo[3,4-d]pyrimidine derivative characterized by a 4-chlorobenzyl substituent at position 5 and a pivalamide (2,2-dimethylpropanamide) group linked via an ethyl chain to the pyrimidine core. Its structural features, including the electron-withdrawing 4-chlorobenzyl group and the bulky pivalamide moiety, are critical for its physicochemical properties and biological interactions.

Eigenschaften

IUPAC Name

N-[2-[5-[(4-chlorophenyl)methyl]-4-oxopyrazolo[3,4-d]pyrimidin-1-yl]ethyl]-2,2-dimethylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22ClN5O2/c1-19(2,3)18(27)21-8-9-25-16-15(10-23-25)17(26)24(12-22-16)11-13-4-6-14(20)7-5-13/h4-7,10,12H,8-9,11H2,1-3H3,(H,21,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WGTVHHFZWRUDFY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(=O)NCCN1C2=C(C=N1)C(=O)N(C=N2)CC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22ClN5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biologische Aktivität

N-(2-(5-(4-chlorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)pivalamide is a complex organic compound belonging to the pyrazolo[3,4-d]pyrimidine class. This compound has garnered attention for its diverse biological activities and potential therapeutic applications, particularly in the fields of medicinal chemistry and pharmacology.

Chemical Structure and Properties

The molecular formula of this compound is C20H23ClN4O2C_{20}H_{23}ClN_{4}O_{2} with a molecular weight of approximately 375.88 g/mol. The presence of functional groups such as amides and carbonyls suggests potential interactions with various biological targets.

PropertyValue
Molecular FormulaC20H23ClN4O2
Molecular Weight375.88 g/mol
PurityTypically >95%

The biological activity of N-(2-(5-(4-chlorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)pivalamide is primarily attributed to its structural features, which allow it to interact with various enzymes and receptors in the body. Pyrazolo[3,4-d]pyrimidines have been shown to exhibit significant activity against several targets, including:

  • Protein Kinases : These compounds often inhibit protein kinases involved in cell signaling pathways, which are crucial for cell growth and survival.
  • Reverse Transcriptase : Some derivatives have demonstrated antiviral properties by inhibiting reverse transcriptase enzymes in HIV and other viruses.

Biological Activity Studies

Recent studies have highlighted the potential of pyrazolo[3,4-d]pyrimidine derivatives in various therapeutic contexts:

  • Antiviral Activity : Research indicates that certain pyrazolo[3,4-d]pyrimidine compounds exhibit substantial antiviral activity against HIV and other viruses. For instance, a study found that specific derivatives had IC50 values in the low micromolar range against HIV reverse transcriptase .
  • Antitumor Activity : Compounds in this class have also been investigated for their antitumor properties. A derivative demonstrated significant cytotoxicity against various cancer cell lines, suggesting potential as a chemotherapeutic agent.
  • Enzyme Inhibition : The compound's ability to inhibit specific enzymes has been documented. For example, studies have shown that it can effectively inhibit cyclin-dependent kinases (CDKs), which are critical for cell cycle regulation .

Case Study 1: Antiviral Efficacy

A recent study evaluated the antiviral efficacy of pyrazolo[3,4-d]pyrimidine derivatives against respiratory syncytial virus (RSV). The most effective compound exhibited an EC50 value of 5–28 μM, indicating promising antiviral properties .

Case Study 2: Antitumor Activity

In another investigation focusing on cancer treatment, a series of pyrazolo[3,4-d]pyrimidine derivatives were synthesized and tested against different tumor cell lines. One derivative showed an IC50 value of 0.12 μM against breast cancer cells, highlighting its potential as an anticancer agent .

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

The compound shares a pyrazolo[3,4-d]pyrimidin-4-one core with several analogs, differing primarily in substituents at positions 1, 3, and 3. Below is a comparative analysis of key derivatives:

Substituent Variations and Molecular Properties

Compound Name Substituents at Key Positions Molecular Formula Molecular Weight (g/mol) Key Structural Features
Target Compound: N-(2-(5-(4-chlorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)pivalamide 5: 4-chlorobenzyl; 1: ethyl-pivalamide C₂₁H₂₃ClN₆O₂ 426.90 Bulky pivalamide enhances metabolic stability; 4-Cl-benzyl increases lipophilicity .
2-(2,4-Dichlorophenoxy)-N-{2-[5-(4-methylbenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl]ethyl}acetamide 5: 4-methylbenzyl; 1: ethyl-acetamide with 2,4-dichlorophenoxy C₂₃H₂₁Cl₂N₅O₃ 486.35 Dichlorophenoxy group introduces higher electronegativity; reduced steric hindrance compared to pivalamide .
N-(2-(5-(3-methylbenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)pivalamide 5: 3-methylbenzyl; 1: ethyl-pivalamide C₂₁H₂₄N₆O₂ 406.46 Meta-methyl substitution on benzyl reduces steric clash with target binding pockets .
N-(2-(5-benzyl-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-4-(trifluoromethyl)benzamide 5: benzyl; 1: ethyl-4-(trifluoromethyl)benzamide C₂₂H₁₈F₃N₅O₂ 441.40 Trifluoromethyl group enhances electron-withdrawing effects and membrane permeability .

Q & A

Q. How can computational modeling guide the design of more stable derivatives?

  • Methodology :
  • Perform DFT calculations to predict hydrolysis susceptibility of the pivalamide group .
  • Simulate metabolic pathways (e.g., using Schrödinger’s Metabolism Module) to flag labile sites .
  • Apply molecular dynamics to assess conformational stability in solution .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.